(L)-N-(Trifluoroacetyl)glutamic acid 1-ethyl ester

説明

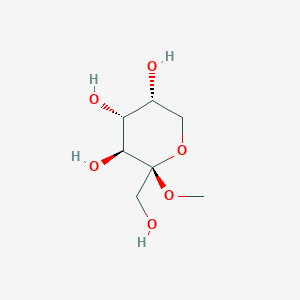

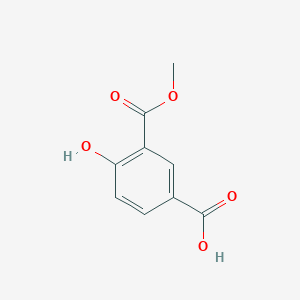

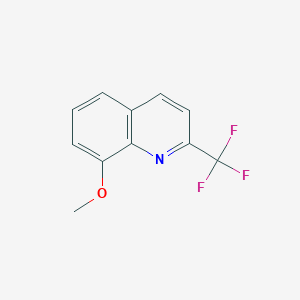

“(L)-N-(Trifluoroacetyl)glutamic acid 1-ethyl ester” is a derivative of glutamic acid, which is one of the 20 amino acids used in living organisms to build proteins . This compound is an ester, which means it is formed by a condensation reaction between a carboxylic acid and an alcohol .

Synthesis Analysis

The synthesis of such esters typically involves the reaction of the parent carboxylic acid with an alcohol in the presence of a catalyst . In this case, the parent acid would be (L)-N-(Trifluoroacetyl)glutamic acid and the alcohol would be ethanol. The reaction is often catalyzed by an acid, such as sulfuric acid .Molecular Structure Analysis

Esters have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . In the case of “(L)-N-(Trifluoroacetyl)glutamic acid 1-ethyl ester”, the R group would be the (L)-N-(Trifluoroacetyl)glutamic acid moiety and the R’ group would be the ethyl group.Chemical Reactions Analysis

Esters, including “(L)-N-(Trifluoroacetyl)glutamic acid 1-ethyl ester”, can undergo a variety of reactions. One common reaction is hydrolysis, which is the breaking of the ester bond by water. This reaction is catalyzed by either an acid or a base . Another possible reaction is the reaction with alcohols to form different esters .Physical And Chemical Properties Analysis

Esters have a variety of physical and chemical properties. They are generally neutral compounds and can be small or large, with smaller esters being formed faster than larger ones . The physical differences between different esters, such as melting points, can lead to them being solids or liquids at room temperature .科学的研究の応用

Synthesis and Chemical Properties

- (L)-N-(Trifluoroacetyl)glutamic acid 1-ethyl ester has been utilized in the synthesis of various compounds and peptides. For instance, the preparation of γ-glutamyl dipeptides of sulfur-containing amino acids was achieved using α-ethyl N-trifluoroacetyl-L-glutamate dicyclohexylammonium salt, demonstrating its role in peptide bond formation and amino acid modification (Carson & Wong, 1974).

Polymer Chemistry

- In polymer chemistry, derivatives of L-glutamic acid, similar to (L)-N-(Trifluoroacetyl)glutamic acid 1-ethyl ester, have been used for the synthesis of poly(γ-alkyl glutamates). These polymers exhibit unique properties like molecular motions in the solid state, making them interesting for materials science research (Sugai et al., 1966).

Bioconjugation and Ligand Synthesis

- The compound has relevance in bioconjugate chemistry for the synthesis of bifunctional ligands. An example includes the use of protected L-glutamic acid derivatives in the preparation of bifunctional DTPA-like ligands, showing its application in the development of chelating agents for medical purposes (Anelli et al., 1999).

Analytical Chemistry

- In analytical chemistry, derivatives of L-glutamic acid, including those related to (L)-N-(Trifluoroacetyl)glutamic acid 1-ethyl ester, have been studied for mass fragmentography. The study of their fragmentation patterns contributes to the development of methods for amino acid identification and quantification (Iwase & Murai, 1977).

Stereochemistry and Enantioselectivity

- Research in stereochemistry has employed derivatives similar to (L)-N-(Trifluoroacetyl)glutamic acid 1-ethyl ester for the efficient and stereoselective synthesis of biologically active compounds, highlighting its role in creating chiral, enantiomerically pure substances (Kondratov et al., 2018).

Neuropharmacology

- In neuropharmacology, esters of L-glutamic acid, related to (L)-N-(Trifluoroacetyl)glutamic acid 1-ethyl ester, have been investigated for their effects on insect neuromuscular junctions. Such studies contribute to understanding the neurophysiological actions of glutamate and its analogs (Yamamoto & Washio, 1979).

特性

IUPAC Name |

(4S)-5-ethoxy-5-oxo-4-[(2,2,2-trifluoroacetyl)amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3NO5/c1-2-18-7(16)5(3-4-6(14)15)13-8(17)9(10,11)12/h5H,2-4H2,1H3,(H,13,17)(H,14,15)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYYYAZAOZPMTO-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(=O)O)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC(=O)O)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(L)-N-(Trifluoroacetyl)glutamic acid 1-ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B3041908.png)

![N-[(4-methylphenyl)methyl]methanesulfonamide](/img/structure/B3041928.png)